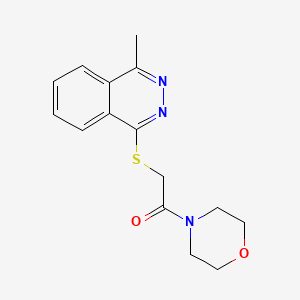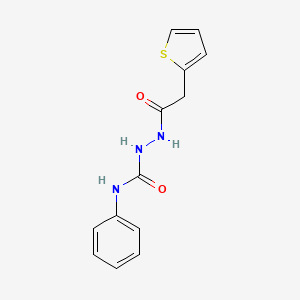
(1S)-1-(Oxepan-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(Oxepan-4-yl)ethanamine is an organic compound characterized by the presence of an oxepane ring attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxepane derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxepane ring or the ethanamine group into different functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxepane ring or ethanamine group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation products include oxepane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
- Reduction products include alcohols and amines derived from the oxepane ring or ethanamine group.
- Substitution products vary depending on the reagents used and the specific reaction conditions.
Applications De Recherche Scientifique
(1S)-1-(Oxepan-4-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other materials with desirable properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(Oxepan-4-yl)ethanamine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
(1R)-1-(Oxepan-4-yl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.
(1S)-1-(Oxepan-4-yl)propanamine: A compound with a similar structure but an additional carbon in the alkyl chain.
(1S)-1-(Oxepan-4-yl)butanamine: Another similar compound with a longer alkyl chain.
Uniqueness: (1S)-1-(Oxepan-4-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxepane ring, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
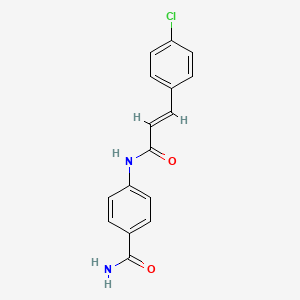
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2649259.png)
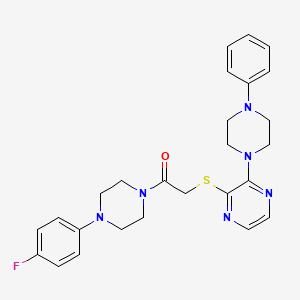
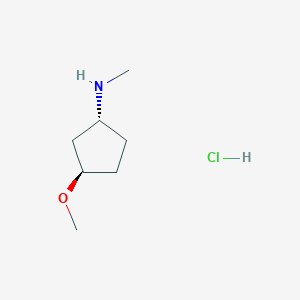
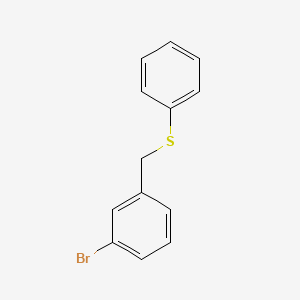
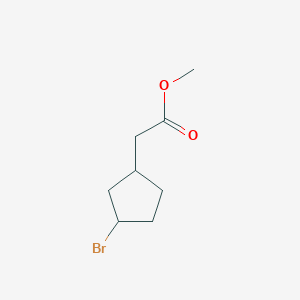
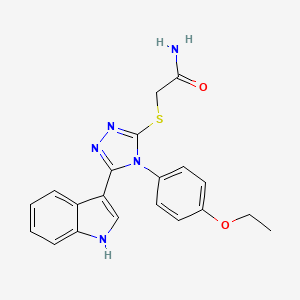
![4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2649271.png)
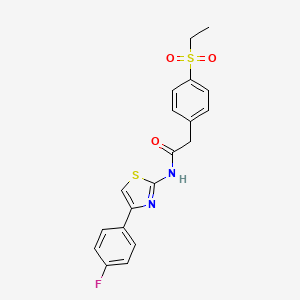
![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)
